molecular formula C17H24N2O B2482763 N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide CAS No. 334974-40-2

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide

Número de catálogo B2482763
Número CAS: 334974-40-2
Peso molecular: 272.392
Clave InChI: XUJMDQBYCUHWQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C17H24N2O . It has been studied for its potential use in the synthesis of new analgesics derived from Fentanyl .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The starting material was synthesized and characterized by NMR spectroscopy and single-crystal X-ray diffraction . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol . The resulting product was then crystallized from acetone .


Molecular Structure Analysis

The crystal structure of the compound is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .


Chemical Reactions Analysis

The compound was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .

Aplicaciones Científicas De Investigación

1. NMDA Receptor Antagonism

  • Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists: The compound 4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, derived from (E)-1-(4-benzylpiperidin-1-yl)-3-(4-hydroxy-phenyl)-propenone, was identified as a potent NR2B subunit-selective antagonist of the NMDA receptor. A series of derivatives showed low nanomolar activity in binding and functional assays, indicating its significance in modulating NMDA receptor activities, a key target in neuropharmacology (Borza et al., 2007).

2. Dopamine D2 Receptor Imaging

  • Benzamides for Dopamine D2 Receptor Imaging: Benzamides, including compounds with N-benzylpiperidin-4-yl structures, were studied for their affinity towards dopamine D2 receptors. These compounds are relevant in the development of imaging agents, particularly in positron emission tomography (PET), for studying dopamine-related neurological disorders (Mach et al., 1993).

3. Synthesis and Characterization of Research Chemicals

  • Identification and Characterization of Research Chemicals: The study identified and characterized a compound related to N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide, showcasing the importance of accurate identification and characterization in research chemicals, which are crucial for pharmacological studies (McLaughlin et al., 2016).

4. Asymmetric Synthesis of Aminopiperidine Derivatives

  • Rhodium-Catalyzed Asymmetric Hydrogenation: This method was used for the synthesis of enantioenriched 3-aminopiperidine derivatives, using N-(1-benzylpiperidin-3-yl)enamides. The 3-aminopiperidine moiety, being significant in natural products and pharmaceuticals, highlights the compound's role in facilitating the synthesis of biologically active structures (Royal et al., 2016).

5. Synthesis of Sigma Receptor Ligands

  • Novel Sigma Receptor Ligands: New substituted 1-phenyl-2-cyclopropylmethylamines, including those with 4-benzylpiperidine moieties, showed high affinity for sigma receptor subtypes. These findings are significant in understanding the diverse pharmacological profiles of sigma receptors, which are targets in neuropharmacology and oncology (Prezzavento et al., 2007).

Direcciones Futuras

The compound has been studied for its potential use in the synthesis of new analgesics derived from Fentanyl . Future research may focus on further exploring its potential therapeutic applications and optimizing its synthesis process.

Propiedades

IUPAC Name

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(15-7-4-8-15)18-16-9-11-19(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMDQBYCUHWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.